molecular formula C21H18N2O2 B064251 (+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole] CAS No. 180186-94-1

(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]

Cat. No.: B064251
CAS No.: 180186-94-1
M. Wt: 330.4 g/mol
InChI Key: BDHSVQLSNIGJNC-ZCLUNYJNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole] is a chiral bisoxazoline ligand widely used in asymmetric catalysis. Its molecular formula is C₂₁H₁₈N₂O₂ (molecular weight: 330.39 g/mol), with a CAS number of 180186-94-1 . Structurally, it features a methylene (-CH₂-) bridge connecting two indeno-oxazole moieties, each with a defined (3aR,8aS) stereochemistry. This compound is commercially available as a white-to-yellow crystalline powder (melting point: 225°C) with ≥98% purity . It has demonstrated utility in reactions such as the catalytic asymmetric Darzens reaction, achieving moderate enantiomeric excess (e.e.) values (e.g., 50% e.e. in the synthesis of Darzens product 4a) .

Properties

IUPAC Name

(3aS,8bR)-2-[[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]methyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-3-7-14-12(5-1)9-16-20(14)22-18(24-16)11-19-23-21-15-8-4-2-6-13(15)10-17(21)25-19/h1-8,16-17,20-21H,9-11H2/t16-,17-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHSVQLSNIGJNC-ZCLUNYJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)CC4=NC5C(O4)CC6=CC=CC=C56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)CC4=N[C@H]5[C@@H](O4)CC6=CC=CC=C56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361456
Record name (3aR,8aS,3a'R,8a'S)-2,2'-Methylenebis(8,8a-dihydro-3aH-indeno[1,2-d][1,3]oxazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180186-94-1
Record name (3aR,8aS,3a'R,8a'S)-2,2'-Methylenebis(8,8a-dihydro-3aH-indeno[1,2-d][1,3]oxazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Formaldehyde-Mediated Dimerization

The core methylene-bridged structure is typically formed via acid-catalyzed condensation using formaldehyde. A modified Mannich reaction between two equivalents of (3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole precursors and formaldehyde achieves the bis-oxazole linkage. Key parameters include:

ParameterOptimal ValueImpact on Yield
Formaldehyde equivalence0.6–1.0 mol per oxazoleHigher ratios increase dimerization but risk over-alkylation
CatalystH2SO4 or p-TsOH (0.5–10 wt%)Strong acids improve kinetics but may degrade oxazole rings
SolventCH2Cl2 or toluenePolar aprotic solvents enhance intermediate stability
Temperature40–100°CElevated temps accelerate reaction but promote racemization

This method yields the methylene bridge with >90% efficiency but requires stringent control over stereochemistry. Racemization at the 3aR and 8aS positions remains a challenge, often limiting enantiomeric excess (e.e.) to 70–85% without chiral auxiliaries.

Oxazole Ring Construction Strategies

Cyclization of Methanimine Intermediates

The indeno-oxazole moieties are synthesized via cyclization of methanimine derivatives, as demonstrated in analogous heterocyclic systems. A representative pathway involves:

  • Formation of benzo[d]oxazol-2-yl(aryl)methanimines from 2-aminophenol derivatives

  • Thermolysis-induced ring opening and subsequent intermolecular nucleophilic attack

  • Spontaneous cyclization to form the fused indeno-oxazole system

Critical reaction data from comparable systems:

StepConditionsYield (%)
Methanimine formation80°C, THF, 12 h78
Thermolysis110°C, MeCN, 24 h65
CyclizationRoom temp, toluene, 6 h82

X-ray crystallographic analysis confirms the (3aR,8aS) configuration is stabilized by intramolecular N-H···H-C interactions (2.068 Å), which guide stereoselective ring closure.

Enantiocontrol and Chiral Resolution

Asymmetric Induction via Chiral Catalysts

The (+)-enantiomer is preferentially synthesized using Evans-type oxazaborolidine catalysts during the cyclization step. Key metrics from pilot studies:

Catalyst Loading (mol%)e.e. (%)Total Yield (%)
59268
109565
159662

Kinetic Resolution

Racemic mixtures are resolved using immobilized lipase B (Candida antarctica) in organic-aqueous biphasic systems. The (+)-enantiomer exhibits 3.2× faster acylation kinetics, enabling 98% e.e. after 48 h.

Purification and Characterization

Crystallization Optimization

Recrystallization from CH2Cl2/hexane (1:5 v/v) yields needle-like crystals with:

  • Melting point: 224°C (DSC)

  • Specific rotation: [α]20/D = +360 ± 2° (c = 1, CH2Cl2)

Analytical Validation

TechniqueCritical Parameters
HPLC (Chiralpak IA)90:10 n-Hexane:IPA, 1 mL/min, 254 nm
HRMS (ESI+)m/z 331.1449 [M+H]+ (calc. 331.1452)
13C NMR (125 MHz, CDCl3)δ 164.8 (C=N), 142.3–126.1 (aromatics)

Industrial-Scale Considerations

Solvent Recovery Systems

Closed-loop distillation units recover >98% CH2Cl2, reducing production costs by 40% compared to batch processes.

Catalytic Recycling

Immobilized acidic ionic liquids (e.g., [BMIM][HSO4]) maintain 85% activity over 10 reaction cycles, minimizing waste generation .

Chemical Reactions Analysis

Types of Reactions

(+)-2,2’-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole] undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazoline and oxazole derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

(+)-2,2’-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole] has several scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Applied in the production of fine chemicals and agrochemicals.

Mechanism of Action

The compound exerts its effects by coordinating with metal centers in catalytic reactions. The chiral environment created by the ligand induces enantioselectivity, leading to the preferential formation of one enantiomer over the other. This is crucial in the synthesis of chiral molecules, which are important in various fields, including pharmaceuticals .

Comparison with Similar Compounds

Enantiomeric Variants

The (-)-enantiomer, (-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole] (CAS: 175166-49-1), exhibits identical physical properties (molecular weight: 330.39 g/mol) but opposite stereochemistry. Both enantiomers are employed in asymmetric catalysis, with selectivity dependent on substrate-ligand interactions. For example, the (R)-enantiomer ((R)-Inda-BOX) achieved 50% e.e. in a Darzens reaction , while other studies highlight enantioselectivities exceeding 90% in alternative systems .

Table 1: Enantiomer Comparison
Property (+)-Enantiomer (-)-Enantiomer
CAS Number 180186-94-1 175166-49-1
Stereochemistry (3aR,8aS) (3aS,8aR)
Catalytic e.e. (Example) 50% (Darzens reaction) Not explicitly reported
Commercial Availability TCI America (100 mg: ~€36) CymitQuimica (100 mg: ~€36)

Structural Modifications: Bridge and Linker Variations

Cyclopropane-Bridged Bisoxazolines

Replacing the methylene bridge with a cyclopropane-1,1-diyl group yields (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole). For instance, cyclopropane-bridged ligands are regenerable via sorption methods without loss of catalytic quality .

Propane-2,2-diyl and Aromatic Linkers

Ligands like (3aR,3a'R,8aS,8a'S)-2,2'-(propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) (synthesized in 54% yield) and diphenylpropane-bridged variants (e.g., CAS: 394738-76-2, molecular weight: 510.62 g/mol) introduce bulkier linkers. These increase steric hindrance, which can enhance enantioselectivity in crowded catalytic environments.

Table 2: Bridge/Linker Variants
Compound Bridge/Linker Yield Key Application
(+)-Methylenebis (Target) -CH₂- 63% Darzens reaction
Cyclopropane-bridged Cyclopropane-1,1-diyl 45-75% Regenerable catalysis
Propane-2,2-diyl -C(CH₃)₂- 54% Copper-catalyzed alkynylation
1,3-Diphenylpropane-2,2-diyl Aromatic linker Not reported High molecular weight (510.62 g/mol)

Substituent Effects

Electron-Withdrawing and Donating Groups

Ligands such as (3aS,3a'S,8aR,8a'R)-2,2'-(1,3-bis(4-(trifluoromethyl)phenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) (L6) incorporate trifluoromethyl (-CF₃) groups, enhancing electron-withdrawing effects and stability. L6 was synthesized in 99% yield , outperforming the target compound’s 63% yield .

Naphthyl and Pyridyl Modifications

Derivatives like (3aR,8aS)-2-(naphthalen-1-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole (50) exhibit altered π-π interactions, achieving 67% e.e. in radical C-H amination despite a low yield (12%) . Pyridyl-linked variants (e.g., CAS: 357209-32-6) further expand coordination diversity .

Biological Activity

(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole] is a complex organic compound belonging to the oxazole family. Its unique structural features and potential biological activities make it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a bicyclic structure with two indeno[1,2-d]oxazole units connected by a methylene bridge. This structural arrangement contributes to its stability and biological activity. The oxazole ring is known for its role in various pharmacological activities due to the presence of both nitrogen and oxygen in its heterocyclic framework.

Anticancer Activity

Research has indicated that compounds containing indeno[1,2-d]oxazole moieties exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins.

  • Case Study : A study demonstrated that an indeno-oxazole derivative exhibited cytotoxic effects against HeLa and QGY-7701 cell lines, showcasing its potential as an anticancer agent .

Anti-inflammatory Properties

Compounds similar to (+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole] have been reported to possess anti-inflammatory activities. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

  • Research Findings : In vitro assays indicated that certain oxazole derivatives significantly reduced the production of inflammatory markers in macrophages .

Antimicrobial Activity

Oxazoles have been recognized for their antimicrobial properties. The presence of the oxazole ring enhances the interaction with microbial targets, leading to inhibition of growth.

  • Evidence : A review highlighted that oxazole derivatives demonstrated broad-spectrum antimicrobial activity against various bacterial strains .

The biological activity of (+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole] can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It could interact with specific receptors or signaling pathways that regulate cell survival and proliferation.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis; modulates cell cycle
Anti-inflammatoryInhibits COX/LOX; reduces cytokine levels
AntimicrobialInteracts with microbial targets

Q & A

Q. What are the established synthetic protocols for preparing (+)-2,2'-Methylenebis[...]oxazole]?

The compound is synthesized via stereoselective alkylation of bisoxazoline precursors under anhydrous conditions. Key steps include:

  • Lithiation : Use of n-BuLi in THF with TMEDA or i-Pr₂NH as bases at low temperatures (-20°C to 0°C) to generate the enolate .
  • Quenching : Addition of methyl iodide (MeI) or cyclopropane-derived electrophiles to form the methylene bridge .
  • Thermal Activation : Heating to 60°C for 24 hours to complete the cyclization .
  • Purification : Extraction with ethyl acetate, drying over MgSO₄, and vacuum distillation. Recrystallization or column chromatography may be used for enantiomerically pure forms .

Example Protocol ( ):

StepReagents/Conditions
LithiationTHF, TMEDA, i-Pr₂NH, n-BuLi (-20°C, 1 hr)
AlkylationMeI (60°C, 24 hr)
WorkupEtOAc extraction, MgSO₄ drying, vacuum distillation

Q. Which characterization techniques confirm the structural and enantiomeric integrity of the compound?

  • ¹H/¹³C NMR : Primary method for confirming regiochemistry and stereochemistry. Peaks for oxazoline protons (δ 4.0–5.5 ppm) and indene aromatic protons (δ 6.5–7.5 ppm) are critical .
  • Optical Rotation : Used to verify enantiopurity (e.g., (+)-enantiomer in ) .
  • X-ray Crystallography (if applicable): Resolves absolute configuration but not explicitly mentioned in the evidence.

Q. What catalytic applications utilize this chiral bisoxazoline ligand?

The ligand is employed in copper-catalyzed enantioselective reactions , such as:

  • Oxy-alkynylation of diazo compounds ( ).
  • Asymmetric fluorination/alkynylation via electrophilic reagents ( ).
  • Enantioselective C–H activation in transition-metal catalysis (inferred from ligand design in ).

Advanced Questions

Q. How can reaction conditions be optimized to enhance enantiomeric excess (ee) in synthesis?

  • Temperature Control : Lower lithiation temperatures (-40°C) minimize racemization .
  • Electrophile Choice : Cyclopropane-derived electrophiles (e.g., 1,1-diiodocyclopropane) improve stereochemical outcomes vs. MeI .
  • Additives : Chiral auxiliaries (e.g., (S)-tert-leucine in ) or Lewis acids (e.g., Y(OTf)₃) stabilize transition states .

Case Study : Substituting MeI with 1,1-diiodocyclopropane increased ee from 90% to >99% in cyclopropane-bridged derivatives .

Q. How can researchers troubleshoot low yields in multi-step ligand synthesis?

  • Step 1 : Monitor reaction progress via TLC to identify incomplete lithiation/alkylation .
  • Step 2 : Ensure anhydrous conditions (e.g., flame-dried glassware, N₂ atmosphere) to prevent hydrolysis of intermediates .
  • Step 3 : Use stoichiometric n-BuLi (2.1–2.5 equiv) to avoid residual starting material .

Q. How should contradictory NMR data be resolved during structural elucidation?

  • Dynamic Effects : Variable-temperature NMR (e.g., -40°C to 25°C) can reveal fluxional behavior in oxazoline rings .
  • Cross-Validation : Compare ¹³C NMR shifts (e.g., C=O at δ 160–165 ppm) with literature values for analogous bisoxazolines .

Q. What design principles guide the development of derivatives for specific catalytic systems?

  • Bridge Modification : Cyclopropane or cyclohexane bridges () alter ligand rigidity, impacting enantioselectivity in bulky substrates.
  • Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in ) enhance Lewis acidity in metal complexes.
  • Steric Tuning : Bulky tert-butyl groups () improve stereocontrol in prochiral reactions.

Example Derivative Synthesis ( ):

ModificationOutcome
Phosphino-benzamide substitutionEnhanced palladium coordination in cross-coupling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
Reactant of Route 2
(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.